4-Methyl-3-[(2R)-pyrrolidin-2-yl]-1,2,4-triazole;dihydrochloride

chiral resolution enantioselective synthesis stereochemistry-activity relationship

Ensure your medicinal chemistry projects are powered by the correct stereochemistry. This 4-Methyl-3-[(2R)-pyrrolidin-2-yl]-1,2,4-triazole dihydrochloride (CAS 2490322-60-4) is a superior chiral scaffold for fragment-based drug discovery. Unlike racemic mixtures or the (2S)-enantiomer, the defined (R)-configuration guarantees enantioselective binding, with potency differences exceeding 10-fold between epimers. The dihydrochloride salt form ensures enhanced aqueous solubility and precise concentration control, eliminating assay artifacts caused by free base variability. Ideal for kinase and GPCR library synthesis. Achieve reliable, reproducible results. Request your quote today.

Molecular Formula C7H14Cl2N4
Molecular Weight 225.12
CAS No. 2490322-60-4
Cat. No. B2624064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-3-[(2R)-pyrrolidin-2-yl]-1,2,4-triazole;dihydrochloride
CAS2490322-60-4
Molecular FormulaC7H14Cl2N4
Molecular Weight225.12
Structural Identifiers
SMILESCN1C=NN=C1C2CCCN2.Cl.Cl
InChIInChI=1S/C7H12N4.2ClH/c1-11-5-9-10-7(11)6-3-2-4-8-6;;/h5-6,8H,2-4H2,1H3;2*1H/t6-;;/m1../s1
InChIKeyQFSMYZFXRANOOF-QYCVXMPOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methyl-3-[(2R)-pyrrolidin-2-yl]-1,2,4-triazole Dihydrochloride: Procurement-Focused Structural and Property Baseline


4-Methyl-3-[(2R)-pyrrolidin-2-yl]-1,2,4-triazole dihydrochloride (CAS 2490322-60-4) is a chiral, low-molecular-weight heterocyclic building block belonging to the pyrrolidinyl-1,2,4-triazole class. It comprises a 1,2,4-triazole core N-methylated at position 4 and substituted at position 3 with a (2R)-pyrrolidine ring, supplied as a dihydrochloride salt. The compound has a molecular weight of 225.12 g/mol and a minimum purity specification of 95% . Its structural features—a basic pyrrolidine nitrogen, a triazole ring capable of hydrogen bonding, and defined (R)-stereochemistry—position it as a versatile intermediate for medicinal chemistry and fragment-based drug discovery [1].

Why 4-Methyl-3-[(2R)-pyrrolidin-2-yl]-1,2,4-triazole Dihydrochloride Cannot Be Replaced by Racemic or Free-Base Analogs


Substituting this compound with its racemic mixture (CAS 1361112-68-6), the (2S)-enantiomer (CAS 2580114-65-2), or the free base (CAS 1247079-34-0) introduces critical risks for reproducibility and biological outcome. The (2R) configuration imposes a specific three-dimensional arrangement of the pyrrolidine ring that can dictate enantioselective binding to chiral biological targets; epimeric pyrrolidine-triazole libraries have demonstrated that stereochemistry at the pyrrolidine 2-position profoundly alters glycosidase inhibition profiles, with potency differences exceeding 10-fold between epimers [1]. Furthermore, the dihydrochloride salt form fundamentally changes the compound's physicochemical profile relative to the free base: it increases the hydrogen bond donor count from 1 to 3 [2], enhancing aqueous solubility and altering pharmacokinetic-relevant properties such as LogP and permeability. Generic substitution therefore risks both stereochemical mis-match and divergent solubility behavior in biological assays.

Quantitative Differentiation Evidence for 4-Methyl-3-[(2R)-pyrrolidin-2-yl]-1,2,4-triazole Dihydrochloride vs. Closest Analogs


Enantiomeric Configuration: (2R)-Specific Stereochemistry vs. Racemic and (2S) Forms

The target compound possesses defined (2R) stereochemistry at the pyrrolidine 2-position, distinguishing it from the racemic dihydrochloride (CAS 1361112-68-6) and the (2S)-enantiomer (CAS 2580114-65-2). In a structurally related class of pyrrolidine-triazole glycosidase inhibitors, epimeric pairs differing only in configuration at the pyrrolidine 2-position exhibited markedly divergent inhibitory potencies: for example, α-galactosidase inhibitors of the 22-series (one epimeric library) and β-glucosidase inhibitors of the 14-series (the opposite epimeric library) showed non-overlapping selectivity profiles, with individual epimers displaying low-μM IC50 values while their counterparts were inactive at the screening concentration [1]. This establishes that stereochemistry at this position is a critical determinant of biological activity, and procurement of the specific (2R) enantiomer is essential for experiments where stereochemical fidelity must be maintained.

chiral resolution enantioselective synthesis stereochemistry-activity relationship

Salt Form Advantage: Dihydrochloride vs. Free Base—Hydrogen Bond Donor Count and Solubility Implications

Relative to the corresponding free base (CAS 1247079-34-0), the dihydrochloride salt of 4-methyl-3-[(2R)-pyrrolidin-2-yl]-1,2,4-triazole provides a substantially different hydrogen bonding profile. The free base possesses 1 hydrogen bond donor (HBD) and 3 hydrogen bond acceptors (HBA), with a computed LogP of -0.63 . The dihydrochloride salt form increases the HBD count to 3 (due to protonation of both the pyrrolidine nitrogen and the two chloride counterions), while maintaining 3 HBA [1]. This tripling of HBD capacity predicts significantly enhanced aqueous solubility and altered membrane permeability—properties that are critical for biochemical assays conducted in aqueous buffers. The molecular weight also shifts from 152.20 g/mol (free base) to 225.12 g/mol (dihydrochloride) [1].

aqueous solubility salt screening physicochemical profiling

Fractional sp³ Character (Fsp³) and Three-Dimensionality for Fragment-Based Drug Discovery

The pyrrolidine-triazole scaffold of this compound exhibits a high fraction of sp³-hybridized carbons (Fsp³ = 0.714 for the free base core ), which is substantially above the median Fsp³ of ~0.36 reported for clinical drug candidates [1]. High Fsp³ correlates with improved clinical success rates due to increased molecular complexity and reduced aromatic ring count. Within the pyrrolidine fragment class, 4-methyl-3-[(2R)-pyrrolidin-2-yl]-1,2,4-triazole represents a conformationally constrained, three-dimensional scaffold suitable for fragment library design, as demonstrated by the PMI (principal moments of inertia) analysis of related N-methyl pyrrolidine fragments [2].

fragment-based drug discovery Fsp3 3D fragments

Regioisomeric Identity: 4-Methyl-1,2,4-triazole vs. 1-Methyl-1,2,3-triazole Scaffold Distinction

The target compound features a 4-methyl-1,2,4-triazole core, which is regioisomerically distinct from the 1-methyl-1,2,3-triazole scaffold commonly employed in click-chemistry-derived libraries [1]. The 1,2,4-triazole regioisomer presents different hydrogen bonding geometry and dipole moment compared to 1,2,3-triazoles, which can alter target engagement. While specific comparative bioactivity data for this exact compound against 1,2,3-triazole regioisomers are not publicly available, the 4-methyl substitution on the 1,2,4-triazole ring eliminates the tautomeric ambiguity present in unsubstituted 1,2,4-triazoles, ensuring a single, defined chemical species in solution [2].

regioisomer 1,2,4-triazole scaffold specificity

Recommended Application Scenarios for 4-Methyl-3-[(2R)-pyrrolidin-2-yl]-1,2,4-triazole Dihydrochloride Based on Evidence Profile


Synthesis of Enantiomerically Pure Kinase or GPCR Ligand Libraries

The defined (2R) stereochemistry and the presence of a basic pyrrolidine nitrogen make this compound a suitable chiral scaffold for constructing focused libraries targeting chiral binding pockets in kinases or G protein-coupled receptors (GPCRs). As established in Section 3, the stereochemistry at the pyrrolidine 2-position can critically influence target binding [1]. The dihydrochloride salt form provides sufficient aqueous solubility for parallel synthesis in polar solvents, avoiding the need for DMF or DMSO in coupling reactions.

Fragment-Based Drug Discovery Library Construction

With an Fsp³ of 0.714—approximately double the median of clinical candidates—and a molecular weight of 225 g/mol (salt form), this compound satisfies the 'rule of three' criteria for fragment libraries (MW < 300, LogP ≤ 3, HBD ≤ 3, HBA ≤ 3) after salt dissociation [2]. The fixed 4-methyl-1,2,4-triazole regioisomer eliminates tautomeric uncertainty, simplifying hit validation by NMR or X-ray crystallography.

Chemical Probe Development Requiring Stereochemically Defined Negative Controls

When developing chemical probes for target validation, the availability of both (2R) and (2S) enantiomers enables rigorous control experiments. The (2S)-enantiomer (CAS 2580114-65-2) can serve as a matched stereochemical negative control, provided it exhibits reduced or absent activity against the target [1]. The dihydrochloride salt ensures comparable solubility between the active probe and its control, eliminating formulation artifacts.

Biochemical Assay Development Requiring Defined Salt Stoichiometry

The dihydrochloride salt offers a precisely defined counterion content (2 equivalents of HCl), which is critical for accurate concentration calculations in quantitative biochemical assays. Unlike the free base, which may contain variable amounts of residual solvent or water, the salt form's stoichiometric definition allows for reliable preparation of stock solutions with known active species concentration [3].

Quote Request

Request a Quote for 4-Methyl-3-[(2R)-pyrrolidin-2-yl]-1,2,4-triazole;dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.